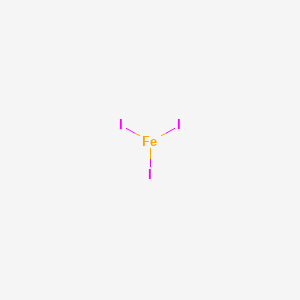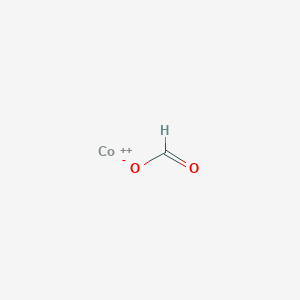
Formic acid, cobalt salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Formic acid, cobalt salt, is a chemical compound formed by the reaction of formic acid with cobalt. Formic acid, also known as methanoic acid, is the simplest carboxylic acid with the chemical formula HCOOH. Cobalt, a transition metal, forms various salts with formic acid, which are used in different chemical processes and applications. These salts are known for their catalytic properties and are used in various industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions: Formic acid, cobalt salt, can be synthesized through the reaction of cobalt carbonate or cobalt hydroxide with formic acid. The reaction typically occurs at room temperature and results in the formation of cobalt formate and water:
CoCO3+2HCOOH→Co(HCOO)2+H2O+CO2
Co(OH)2+2HCOOH→Co(HCOO)2+2H2O
Industrial Production Methods: In industrial settings, this compound, is produced by reacting cobalt oxide with formic acid under controlled conditions. The process involves dissolving cobalt oxide in formic acid, followed by crystallization to obtain the desired cobalt formate. This method ensures high purity and yield of the product.
化学反应分析
Types of Reactions: Formic acid, cobalt salt, undergoes various chemical reactions, including:
Oxidation: Cobalt formate can be oxidized to form cobalt oxide and carbon dioxide.
Reduction: It can be reduced to cobalt metal and formic acid.
Decomposition: Upon heating, cobalt formate decomposes to form cobalt oxide, carbon monoxide, and hydrogen.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or reducing agents like sodium borohydride.
Decomposition: High temperatures in an inert atmosphere.
Major Products:
Oxidation: Cobalt oxide and carbon dioxide.
Reduction: Cobalt metal and formic acid.
Decomposition: Cobalt oxide, carbon monoxide, and hydrogen.
科学研究应用
Formic acid, cobalt salt, has numerous applications in scientific research, including:
Catalysis: Used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Energy Storage: Employed in the development of hydrogen storage materials due to its ability to release hydrogen upon decomposition.
Biological Studies: Investigated for its potential antimicrobial properties and its role in biological systems.
Industrial Processes: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of formic acid, cobalt salt, involves its catalytic properties. Cobalt ions in the salt act as active sites for various chemical reactions. For example, in hydrogenation reactions, cobalt formate facilitates the transfer of hydrogen atoms to the substrate, resulting in the reduction of the substrate. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Formic acid, cobalt salt, can be compared with other metal formates, such as:
Formic acid, nickel salt: Similar catalytic properties but different reactivity and stability.
Formic acid, copper salt: Used in different catalytic processes with distinct reaction mechanisms.
Formic acid, iron salt: Known for its use in redox reactions and different catalytic applications.
Uniqueness: this compound, is unique due to its high catalytic efficiency and versatility in various chemical reactions. Its ability to act as a hydrogen storage material and its potential antimicrobial properties further distinguish it from other metal formates.
属性
IUPAC Name |
cobalt(2+);formate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2.Co/c2-1-3;/h1H,(H,2,3);/q;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTBMRITFLSVJC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].[Co+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHCoO2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.951 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15731-88-1 |
Source


|
| Record name | Formic acid, cobalt salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015731881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formic acid, cobalt salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.189 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


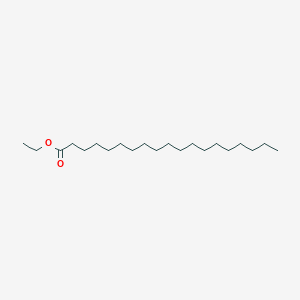





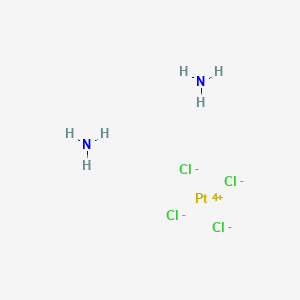
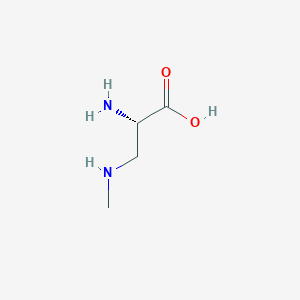

![[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea](/img/structure/B101132.png)
